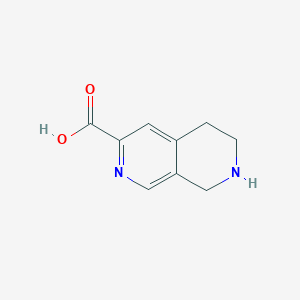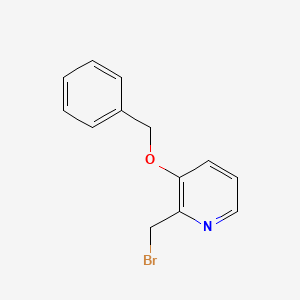
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide is an organic compound belonging to the triazole family. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized from 1-methyl-1H-1,2,4-triazole-3-carboxylate. The synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
- Oxidation products include triazole derivatives with various functional groups.
- Reduction products include hydrazide derivatives with modified structures.
- Substitution reactions yield a wide range of triazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: This compound has a similar structure but different nitrogen atom positions, leading to distinct chemical properties and applications[][3].
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has an amino group at the 5-position, which imparts different reactivity and biological activities[][3].
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H7N5O |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-methyl-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c1-9-2-6-3(8-9)4(10)7-5/h2H,5H2,1H3,(H,7,10) |
InChI-Schlüssel |
KMHGOTNDWNXNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)










![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
